N-(4-Methoxy-phenyl)-2-methyl-acrylamide
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Overview
Description
N-(4-Methoxy-phenyl)-2-methyl-acrylamide is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a 2-methyl-acrylamide moiety
Mechanism of Action
Target of Action
N-(4-Methoxy-phenyl)-2-methyl-acrylamide, also known as N-(4-Methoxyphenyl)methacrylamide, has been identified as a potential inhibitor of EGFR and VEGFR-2 . These proteins are key targets in the treatment of triple-negative breast cancer (TNBC), a subtype of breast cancer that lacks the expression of HER2, progesterone receptors, or estrogen receptors .
Mode of Action
The compound interacts with its targets, EGFR and VEGFR-2, through a process that involves molecular docking . The interaction of the molecules in the domain of the EGFR and VEGFR-2 receptors was better understood through molecular dynamic simulation of the complex .
Biochemical Pathways
The compound’s interaction with EGFR and VEGFR-2 affects the biochemical pathways associated with TNBC progression
Pharmacokinetics
The pharmacokinetic properties of this compound were evaluated using structural bioinformatics methods, including density functional theory, molecular docking, molecular dynamic simulation, pharmacokinetic and drug-likeness models . All of the tested compounds met the ADMET and drug-likeness requirements without a single instance of Lipinski’s rule of five violations .
Result of Action
The compound has shown strong electronic characteristics and varying levels of affinity for the target proteins . The highest binding affinities were demonstrated by the MOLb-VEGFR-2 complex and the MOLg-EGFR complex .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methoxy-phenyl)-2-methyl-acrylamide typically involves the reaction of 4-methoxyaniline with 2-methylacryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions. The general reaction scheme is as follows:
4-Methoxyaniline+2-Methylacryloyl chloride→this compound
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and advanced purification techniques such as recrystallization and chromatography further enhances the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines and alcohols, depending on the reducing agents used.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amines and alcohols.
Substitution: Halogenated derivatives and other substituted phenyl compounds.
Scientific Research Applications
N-(4-Methoxy-phenyl)-2-methyl-acrylamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of polymers and advanced materials with unique properties.
Comparison with Similar Compounds
- N-(4-Methoxyphenyl)acetamide
- N-(4-Methoxyphenyl)propionamide
- N-(4-Methoxyphenyl)butyramide
Comparison: N-(4-Methoxy-phenyl)-2-methyl-acrylamide is unique due to the presence of the 2-methyl-acrylamide moiety, which imparts distinct reactivity and biological activity compared to its analogs. The methoxy group further enhances its solubility and interaction with biological targets, making it a valuable compound in various applications.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-methylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-8(2)11(13)12-9-4-6-10(14-3)7-5-9/h4-7H,1H2,2-3H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRGQTZHFWTGRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NC1=CC=C(C=C1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363083 |
Source
|
Record name | N-(4-methoxyphenyl)-2-methylacrylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7274-71-7 |
Source
|
Record name | N-(4-methoxyphenyl)-2-methylacrylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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